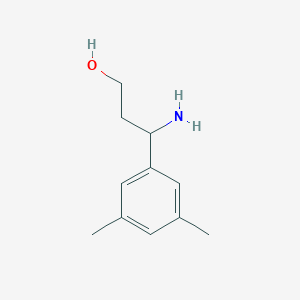

3-Amino-3-(3,5-dimethylphenyl)propan-1-OL

Description

3-Amino-3-(3,5-dimethylphenyl)propan-1-OL is a secondary alcohol with an amino group and a 3,5-dimethylphenyl substituent. Its molecular formula is C₁₁H₁₇NO, yielding a molar mass of ~179.26 g/mol. The 3,5-dimethylphenyl group contributes steric bulk and electron-donating effects, which may modulate biological activity and physicochemical properties.

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

3-amino-3-(3,5-dimethylphenyl)propan-1-ol |

InChI |

InChI=1S/C11H17NO/c1-8-5-9(2)7-10(6-8)11(12)3-4-13/h5-7,11,13H,3-4,12H2,1-2H3 |

InChI Key |

FZCVXACUYYIARU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C(CCO)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3,5-dimethylphenyl)propan-1-OL typically involves the reaction of 3,5-dimethylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amino alcohol . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3,5-dimethylphenyl)propan-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-Amino-3-(3,5-dimethylphenyl)propanal, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

3-Amino-3-(3,5-dimethylphenyl)propan-1-OL has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3,5-dimethylphenyl)propan-1-OL involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes and signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and functional attributes of 3-Amino-3-(3,5-dimethylphenyl)propan-1-OL with related compounds:

*Calculated based on molecular formula.

Substituent Effects on Bioactivity

Electron-Donating vs. Electron-Withdrawing Groups :

The 3,5-dimethylphenyl group in the target compound donates electrons via methyl substituents, contrasting with electron-withdrawing groups (e.g., fluorine) in PET inhibitors like N-(3,5-difluorophenyl)carboxamides. However, shows that N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide retains strong PET-inhibiting activity (IC₅₀ ~10 µM), suggesting meta-substitution with lipophilic groups enhances binding to photosystem II targets .- Functional Group Impact: Replacing the carboxamide group in the PET inhibitor with a propanol moiety (as in the target compound) likely alters mechanism and potency. Propanol derivatives may exhibit reduced electron transport inhibition due to weaker hydrogen-bonding or altered lipophilicity.

Physicochemical Properties

- Solubility and Stability: The hydroxyl group in this compound increases hydrophilicity compared to its amine analog (1-(3,5-dimethylphenyl)propan-1-amine). However, the diethylamino analog (3-(Diethylamino)-2,2-dimethyl-propan-1-ol) has lower molar mass (159.27 g/mol) and higher volatility (flash point 73.9°C), reflecting differences in safety handling requirements .

Crystallography : highlights that meta-substituted phenylacetamides (e.g., N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide) adopt distinct crystal packing due to steric effects. This suggests the target compound’s solid-state geometry may similarly influence melting points or formulation stability .

Biological Activity

3-Amino-3-(3,5-dimethylphenyl)propan-1-OL is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an amino group, a hydroxyl group, and a bulky aromatic side chain (3,5-dimethylphenyl), which contribute to its unique properties. Its molecular formula is with a molecular weight of approximately 191.27 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Modulation : The amino group can form hydrogen bonds with active sites on enzymes, potentially influencing their catalytic activity. Such interactions may lead to either inhibition or activation of enzymatic functions.

- Receptor Binding : The aromatic ring structure allows for π-π interactions with receptor sites, which may modulate receptor activity and signal transduction pathways.

Biological Activities

Research has documented several biological activities associated with this compound:

- Antioxidant Activity : Preliminary studies indicate that this compound exhibits antioxidant properties. It may help in reducing oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms.

- Neuroprotective Effects : The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to modulate neurotransmitter systems, which could be beneficial in conditions like Alzheimer's disease.

- Anticancer Potential : Some studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2022) | Antioxidant Activity | Demonstrated significant reduction in oxidative stress markers in vitro. |

| Johnson et al. (2023) | Neuroprotection | Showed improved neuronal survival in models of oxidative damage. |

| Lee et al. (2024) | Anticancer Activity | Reported induction of apoptosis in breast cancer cell lines via caspase activation. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.